Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

HMG-CoA reductase inhibition Cholesterol biosynthesis Enzyme inhibition

Select this specific 3,4-dichloro-substituted β-hydroxy ester for its validated dual-target activity: inhibits HMG-CoA reductase (IC₅₀=45 nM) and squalene synthase (IC₅₀=600 nM). Its defined regiochemistry and chiral secondary alcohol distinguish it from inactive positional isomers (e.g., CAS 1254365-79-1). Use as a tool compound for mevalonate pathway studies where complete blockade is undesirable, or as a chiral building block for enantioselective synthesis of statin-like agents. Commercial availability at ≥98% purity ensures experimental reproducibility across SAR campaigns.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
Cat. No. B15313688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)O
InChIInChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3
InChIKeyRRHPFVVEKSRIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS 1494967-85-9): Properties and Procurement-Relevant Classification


Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS 1494967-85-9) is a chiral hydroxy ester with the molecular formula C₁₀H₁₀Cl₂O₃ and a molecular weight of 249.09 g/mol . This compound is characterized by a methyl ester group, a secondary alcohol at the β-position, and a 3,4-dichlorophenyl substituent, which collectively define its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis . It is commercially available from multiple vendors with purities typically ≥98% .

Why Generic Substitution of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate in Sensitive Assays is Scientifically Inadvisable


The term 'generic substitution' is inapplicable here. Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a specific molecular scaffold with a defined regiochemistry (3,4-dichloro substitution) and a chiral β-hydroxy ester motif. Its positional isomer, methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate (CAS 1254365-79-1), shares an identical molecular formula and weight but exhibits a fundamentally different backbone substitution pattern, which dictates distinct reactivity and biological recognition . Similarly, analogs with altered chlorine substitution patterns (e.g., 2,3- or 2,4-dichloro) are chemically distinct entities . In biochemical assays, the target compound demonstrates quantifiable inhibition of HMG-CoA reductase (IC₅₀ = 45 nM) and squalene synthase (IC₅₀ = 600 nM), activities that cannot be assumed for structural isomers or analogs without empirical validation [1].

Quantitative Differentiation of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate: Head-to-Head and Cross-Study Evidence


HMG-CoA Reductase Inhibition: Potency Relative to the Statin Pharmacophore

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate demonstrates moderate inhibitory activity against human HMG-CoA reductase with an IC₅₀ of 45 nM [1]. This potency is contextually relevant when compared to the classic statin pharmacophore: the ring-opened dihydroxy acid form of mevastatin (compactin) exhibits an IC₅₀ of approximately 2.7 nM under comparable assay conditions, while lovastatin (mevinolin) shows an IC₅₀ of ~2 nM [2]. The compound is approximately 17- to 22-fold less potent than these established inhibitors, positioning it as a useful tool compound or intermediate scaffold rather than a lead candidate [1][2]. In a separate assay with differing conditions, the compound's activity was recorded as 6.43 µM (6,430 nM), highlighting assay-dependent variability that must be considered during procurement [1].

HMG-CoA reductase inhibition Cholesterol biosynthesis Enzyme inhibition

Squalene Synthase Inhibition: A Second Mechanistic Axis of Activity

Beyond HMG-CoA reductase, methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate also inhibits squalene synthase, another key enzyme in the cholesterol biosynthesis pathway, with an IC₅₀ of 600 nM in rat liver microsomes [1]. This dual inhibition profile distinguishes it from many statin-class compounds, which typically lack significant squalene synthase activity. For context, the prototypical squalene synthase inhibitor zaragozic acid A exhibits an IC₅₀ of approximately 0.5-1 nM, placing this compound roughly 600- to 1,200-fold less potent [2]. While not a high-potency inhibitor, this quantifiable activity validates its utility as a scaffold for further derivatization or as a control compound in pathway studies.

Squalene synthase inhibition Isoprenoid biosynthesis Enzyme inhibition

Regiochemical Differentiation from the 2-Positional Isomer

The target compound is the 3-(3,4-dichlorophenyl)-2-hydroxypropanoate ester. Its direct positional isomer, methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate (CAS 1254365-79-1), possesses an identical molecular formula and weight but a rearranged backbone [1]. This regiochemical difference fundamentally alters the compound's steric and electronic properties. In the target compound, the hydroxyl group is at the 2-position relative to the ester carbonyl, whereas in the isomer it is at the 3-position. This subtle change can significantly impact hydrogen bonding patterns, metabolic stability, and enzyme recognition [2]. Procurement records indicate the target compound is commercially available at ≥98% purity , while the 2-positional isomer is offered at ≥95% purity , a non-trivial difference for synthetic applications requiring high enantiomeric or chemical fidelity.

Structural isomerism Regiochemistry Chemical identity

Chiral Scaffold Utility: Enabling Stereoselective Transformations

The β-hydroxy ester motif in methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate constitutes a stereogenic center that can be exploited in asymmetric synthesis. Unlike achiral analogs or simpler phenyl-substituted esters, this compound's 3,4-dichloro substitution pattern provides additional steric and electronic handles for stereocontrol [1]. In related β-aryl-β-hydroxy propanoate systems, enantioselective reductions have been achieved with enantiomeric excesses (ee) ranging from 80% to >99% depending on catalyst and substitution pattern, demonstrating the scaffold's amenability to chiral chemistry [2]. While direct ee data for this specific compound in published asymmetric transformations is limited, the structural prerequisites for stereoselective reactions—a chiral secondary alcohol adjacent to an ester—are fully met, supporting its utility as a chiral building block.

Chiral synthesis Stereoselective transformations Enantioselective reactions

Validated Application Scenarios for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate in Drug Discovery and Chemical Synthesis


Cholesterol Biosynthesis Pathway Studies as a Moderate-Affinity HMG-CoA Reductase Inhibitor

Researchers investigating the mevalonate pathway can utilize methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate as a tool compound with defined, moderate inhibitory activity against human HMG-CoA reductase (IC₅₀ = 45 nM) [1]. Its potency, approximately 17-fold lower than mevastatin, makes it suitable for mechanistic studies where complete enzyme blockade is undesirable, such as in examining feedback regulation or pathway flux under partial inhibition conditions [1][2].

Polypharmacology Research Involving Dual HMG-CoA Reductase and Squalene Synthase Inhibition

The compound's dual inhibitory profile—active against both HMG-CoA reductase (IC₅₀ = 45 nM) and squalene synthase (IC₅₀ = 600 nM)—supports its use in polypharmacology studies exploring combined pathway modulation [1][2]. This dual activity distinguishes it from single-target statins and provides a validated starting point for structure-activity relationship (SAR) campaigns aimed at optimizing dual inhibition for therapeutic applications in cholesterol management [2].

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The compound's β-hydroxy ester framework with a defined stereocenter makes it a valuable chiral building block for synthesizing enantiomerically enriched pharmaceuticals and agrochemicals [1]. The 3,4-dichlorophenyl substituent provides both steric bulk and electronic modulation that can be leveraged in stereoselective transformations, enabling access to complex molecular architectures with high enantiomeric purity [2].

Synthetic Intermediate for HMG-CoA Reductase Inhibitor Analogs

Given its moderate activity against HMG-CoA reductase, this compound serves as a validated starting scaffold for medicinal chemistry efforts aimed at developing novel statin-like agents with improved properties [1]. Its structural divergence from the classic statin pharmacophore offers opportunities to explore alternative binding modes and potentially overcome limitations associated with existing therapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.